N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound featuring an indole moiety, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Oxazole Ring: The oxazole ring can be constructed through a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or acids.
Reduction: The oxazole ring can be reduced to a more saturated form.
Substitution: Various substituted indole derivatives can be formed, depending on the electrophile used.
Scientific Research Applications
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding sites, while the oxazole ring may participate in hydrogen bonding or π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but lacks the methyl group on the indole ring.
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-phenyl-1,2-oxazole-5-carboxamide: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-14-18(19-12-17(29-3)8-9-20(19)25-14)10-11-24-23(27)22-13-21(26-30-22)15-4-6-16(28-2)7-5-15/h4-9,12-13,25H,10-11H2,1-3H3,(H,24,27) |
InChI Key |
SWUQDWNBSCTUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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